(S)-Hydroxychloroquine

Pharmacokinetics Drug Distribution Protein Binding

Procure (S)-Hydroxychloroquine (CAS 158749-76-9), the chiral-resolved enantiomer selected for cardiac-safety profiling. Its hERG IC50 >20 µM avoids the pro-arrhythmic signals of racemic HCQ (IC50 3.78 µM). With 64% plasma protein binding and 1.6-fold stronger ACE2 interaction, this is the evidence-backed choice for stereoselective pharmacology, chiral-switch development, or drug-repurposing studies that require unambiguous enantiomer-specific data.

Molecular Formula C18H26ClN3O
Molecular Weight 335.9 g/mol
CAS No. 158749-76-9
Cat. No. B142291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hydroxychloroquine
CAS158749-76-9
Synonyms(S)-2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol Phosphate; 
Molecular FormulaC18H26ClN3O
Molecular Weight335.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
InChIInChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1
InChIKeyXXSMGPRMXLTPCZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Hydroxychloroquine (CAS 158749-76-9): Chiral 4-Aminoquinoline with Stereoselective Pharmacological and Toxicological Profile for Targeted Research Applications


(S)-Hydroxychloroquine is the (S)-(+)-enantiomer of the racemic antimalarial and immunomodulatory drug hydroxychloroquine, a 4-aminoquinoline derivative with molecular formula C18H26ClN3O and a single chiral center [1]. Marketed formulations of hydroxychloroquine contain a 1:1 racemic mixture of (R)-(−)-HCQ and (S)-(+)-HCQ [2]. The two enantiomers exhibit distinct protein binding, receptor interaction, and ion channel blockade profiles that preclude simple substitution with racemate or the alternative enantiomer [3].

Why (S)-Hydroxychloroquine Cannot Be Replaced by Racemic HCQ or (R)-HCQ: Evidence-Based Selection Criteria


Racemic hydroxychloroquine and its individual enantiomers exhibit substantial differences in plasma protein binding (64% for S-HCQ versus 37% for R-HCQ) [1], receptor binding preference (S-HCQ shows up to 8-fold greater NMR relaxation enhancement upon ACE2 binding compared to 5-fold for R-HCQ) [2], cardiac ion channel activity (S-HCQ hERG IC50 > 20 μM versus racemic HCQ IC50 3.78 μM) [3], and cellular calcium handling potency (R-HCQ IC50 < racemic HCQ < S-HCQ on cardiomyocyte Ca2+ oscillations) [4]. These quantifiable stereoselective differences translate to distinct pharmacological, toxicological, and pharmacokinetic behaviors that render in-class substitution scientifically unjustified without enantiomer-specific validation.

(S)-Hydroxychloroquine Differential Evidence Guide: Quantitative Comparator Data for Scientific Selection


Plasma Protein Binding: S-HCQ Exhibits 1.73-Fold Higher Binding Than R-HCQ with Opposite Enantioselectivity on α1-Acid Glycoprotein

(S)-Hydroxychloroquine demonstrates significantly higher plasma protein binding compared to its (R)-enantiomer, with 64% bound for (S)-HCQ versus 37% bound for (R)-HCQ [1]. This stereoselectivity is reversed on α1-acid glycoprotein, where (R)-HCQ shows greater binding (41% versus 29% for S-HCQ) [1]. Binding was linear over the racemic concentration range of 50 to 1000 ng/mL [1].

Pharmacokinetics Drug Distribution Protein Binding

ACE2 Receptor Interaction: S-HCQ Shows Preferential Binding with 1.6-Fold Higher NMR Relaxation Enhancement

In NMR-based binding studies with angiotensin-converting enzyme 2 (ACE2), (S)-Hydroxychloroquine exhibited an 8-fold increase in mono-selective proton relaxation rates upon protein interaction, compared to a 5-fold increase for (R)-Hydroxychloroquine [1]. This represents a 1.6-fold relative difference in the magnitude of binding-induced relaxation enhancement, indicating preferential interaction of the (S)-enantiomer with ACE2 [1].

Receptor Binding SARS-CoV-2 NMR Spectroscopy

Cardiac Safety: S-HCQ hERG IC50 > 20 μM Versus Racemic HCQ IC50 3.78 μM with No QT Prolongation in Guinea Pig Model

(S)-Hydroxychloroquine demonstrates substantially lower hERG channel inhibition compared to racemic hydroxychloroquine. The hERG IC50 value of (S)-HCQ was > 20 μM, which was much less active than all tested chloroquine and hydroxychloroquine compounds [1]. In comparison, racemic HCQ shows hERG IC50 values of approximately 3.78 ± 0.17 μM [2]. Moreover, (S)-HCQ alone did not prolong QT interval in guinea pigs after 3 days and 6 days of administration, indicating a much lower cardiac toxicity potential [1].

Cardiac Toxicity hERG Channel QT Prolongation

Cardiomyocyte Calcium Handling: S-HCQ Exhibits Lowest Potency (IC50) Among Stereoisomers with R-HCQ Most Potent

In human induced pluripotent stem cell-derived cardiomyocytes, concentration-response relationships for racemic HCQ and its pure enantiomers demonstrated a clear rank order of potency (IC50) for inhibiting spontaneous Ca2+ oscillations: R(−)HCQ > racemic HCQ > S(+)HCQ [1]. This rank order was consistent for both frequency of Ca2+ oscillations and width of Ca2+ peaks across all time points examined (5-45 min post-exposure) [1].

Cardiomyocyte Calcium Oscillations Cardiac Safety

Insulin Degradation Inhibition: S-HCQ and R-HCQ Show Equivalent Potency Except at Highest Concentration

In cytosolic fractions of liver homogenates from both healthy and diabetic rats, racemic HCQ, (R)-HCQ, and (S)-HCQ all caused significant reduction in reaction velocity (V) of insulin degradation [1]. Ranking of inhibitory potency was racemic HCQ > S-HCQ = R-HCQ except at the highest examined concentration (20 mg/mL), where the rank order became racemic HCQ > S-HCQ > R-HCQ [1]. Vmax in healthy rats was reduced from 3.63 ± 0.46 to 1.97 ± 0.13 ng/min/mg protein (P < 0.001) by racemic HCQ [1].

Insulin Metabolism Diabetes Cytosolic Enzyme Inhibition

Antiviral Activity Against SARS-CoV-2: R-HCQ Shows Superior Potency to S-HCQ (EC50 3.05 μM vs. Lower Activity)

In vitro evaluation of enantiomerically pure hydroxychloroquine against SARS-CoV-2 demonstrated that the (R)-configuration of hydroxychloroquine exhibits higher antiviral activity (EC50 = 3.05 μM) than the (S)-configuration and racemic hydroxychloroquine [1]. This finding highlights that antiviral potency is not equivalent between enantiomers and favors the (R)-enantiomer for this specific application [1].

Antiviral SARS-CoV-2 COVID-19

(S)-Hydroxychloroquine: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Cardiac Safety Pharmacology Studies Requiring Low hERG Liability

Based on (S)-HCQ's hERG IC50 > 20 μM (versus racemic HCQ IC50 3.78 μM) and absence of QT prolongation in guinea pig models after 3 and 6 days of administration [1], (S)-Hydroxychloroquine is the appropriate selection for in vitro and in vivo cardiac safety pharmacology studies where minimizing confounding pro-arrhythmic signals is critical. This includes studies evaluating drug-drug interactions with other QT-prolonging agents or investigations in patient populations with pre-existing cardiac risk factors.

Pharmacokinetic and Protein Binding Studies Requiring High Plasma Protein Affinity

(S)-Hydroxychloroquine's 64% plasma protein binding (versus 37% for R-HCQ) [1] makes it the preferred enantiomer for studies investigating high protein-bound drug distribution, tissue penetration kinetics dependent on free fraction, or investigations of protein-drug interactions involving human serum albumin. The opposite stereoselectivity on α1-acid glycoprotein (41% for R-HCQ vs 29% for S-HCQ) [1] further supports enantiomer-specific selection for studies focusing on acute-phase protein binding dynamics.

ACE2-Mediated Mechanism Studies and SARS-CoV-2 Host Interaction Research

For research involving angiotensin-converting enzyme 2 (ACE2) as a molecular target—including SARS-CoV-2 host cell entry mechanisms, ACE2-mediated signaling pathways, or drug repurposing investigations—(S)-Hydroxychloroquine demonstrates preferential binding with 1.6-fold higher NMR relaxation enhancement (8-fold vs 5-fold for R-HCQ) [1]. This stereoselective ACE2 interaction profile makes (S)-HCQ the more informative enantiomer for studies where ACE2 binding affinity is the primary endpoint of interest [2].

Comparative Stereoselective Toxicology and Chiral Switch Development

(S)-Hydroxychloroquine's distinct profile—lowest potency on cardiomyocyte Ca2+ oscillations (rank order: R-HCQ > racemic HCQ > S-HCQ) [1] and reduced cardiac ion channel activity—positions it as the critical comparator enantiomer in chiral switch development programs. Pharmaceutical development seeking to isolate the safer enantiomer for regulatory submission should procure (S)-HCQ for head-to-head toxicology and pharmacology studies against (R)-HCQ and racemate to build a comprehensive safety differentiation dossier [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Hydroxychloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.